molecular formula C13H18O4 B14174579 tert-Butyl methyl octa-2,4,6-trienedioate CAS No. 920504-59-2

tert-Butyl methyl octa-2,4,6-trienedioate

Katalognummer: B14174579
CAS-Nummer: 920504-59-2
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: SVKZHXHOSYZGNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl methyl octa-2,4,6-trienedioate is an organic compound with the molecular formula C13H18O4 It is a derivative of octa-2,4,6-trienedioic acid, where the hydrogen atoms are replaced by tert-butyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl octa-2,4,6-trienedioate typically involves the esterification of octa-2,4,6-trienedioic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl methyl octa-2,4,6-trienedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated products.

Wissenschaftliche Forschungsanwendungen

tert-Butyl methyl octa-2,4,6-trienedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Wirkmechanismus

The mechanism of action of tert-Butyl methyl octa-2,4,6-trienedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular components, such as proteins and nucleic acids, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl methyl ether: A commonly used organic solvent with similar structural features.

    tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.

    Methyl octa-2,4,6-trienedioate: A related compound without the tert-butyl group, used in similar applications.

Uniqueness

tert-Butyl methyl octa-2,4,6-trienedioate is unique due to the presence of both tert-butyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, where its specific structural features can be exploited for desired outcomes.

Eigenschaften

CAS-Nummer

920504-59-2

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

8-O-tert-butyl 1-O-methyl octa-2,4,6-trienedioate

InChI

InChI=1S/C13H18O4/c1-13(2,3)17-12(15)10-8-6-5-7-9-11(14)16-4/h5-10H,1-4H3

InChI-Schlüssel

SVKZHXHOSYZGNF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C=CC=CC=CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.